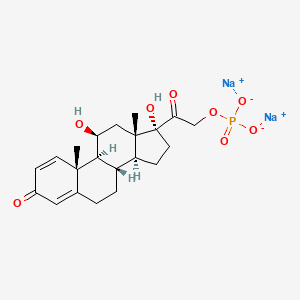

Prednisolone (disodium phosphate)

Description

See also: Prednisolone Sodium Phosphate (preferred); Prednisolone (has active moiety); Neomycin sulfate; prednisolone sodium phosphate (component of) ... View More ...

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H27Na2O8P |

|---|---|

Molecular Weight |

484.4 g/mol |

IUPAC Name |

disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |

InChI |

InChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |

InChI Key |

VJZLQIPZNBPASX-OJJGEMKLSA-L |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of prednisolone disodium phosphate vs prednisolone base

An In-depth Technical Guide to the Physicochemical Properties of Prednisolone Disodium Phosphate vs. Prednisolone Base

Executive Summary

Prednisolone, a potent synthetic glucocorticoid, is a cornerstone in treating a wide array of inflammatory and autoimmune conditions. However, the therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties, which govern its formulation, delivery, and bioavailability. The parent molecule, prednisolone base, exhibits poor aqueous solubility, significantly constraining its use in parenteral and ophthalmic formulations where rapid onset or high local concentrations are required. To overcome this limitation, the water-soluble prodrug, prednisolone disodium phosphate, was developed. This guide provides a detailed comparative analysis of these two forms, elucidating the structural and chemical differences that dictate their distinct behaviors. We will explore the critical disparities in solubility, stability, melting point, and hygroscopicity, explain the underlying chemical principles, and provide standardized methodologies for their characterization, offering researchers and formulation scientists a comprehensive resource for informed drug development.

Introduction: The Rationale for a Prodrug Strategy

Prednisolone exerts its therapeutic effects by binding to glucocorticoid receptors, modulating gene expression to suppress inflammatory responses.[1] The clinical utility of prednisolone base in acute situations is hampered by its crystalline, lipophilic nature, which results in very low water solubility.[2][3][4] This property makes it challenging to formulate aqueous solutions for intravenous, intramuscular, or ophthalmic administration.

The development of prednisolone disodium phosphate represents a classic and highly successful application of prodrug chemistry. A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active parent drug.[5][6] By esterifying the C21-hydroxyl group of prednisolone with phosphoric acid and creating the corresponding disodium salt, the resulting molecule gains dramatically increased aqueous solubility and is suitable for high-concentration liquid formulations.[7][8][9] Following administration, this phosphate ester is rapidly hydrolyzed by endogenous alkaline phosphatases present in plasma and tissues, releasing the active prednisolone at the site of action.[5][10]

This guide will dissect the physicochemical consequences of this elegant chemical modification.

Caption: In vivo conversion of the water-soluble prodrug to the active form.

Comparative Physicochemical Properties

The addition of the ionizable disodium phosphate group fundamentally alters the molecule's interaction with its environment. The key differences are summarized below.

Solubility

This is the most significant and clinically relevant difference between the two forms. The high water solubility of the phosphate salt enables the formulation of aqueous solutions for injection and ophthalmic use, which is not feasible with the base.[7][11]

Causality: Prednisolone base is a relatively non-polar, crystalline solid, making its dissolution in water energetically unfavorable. Its solubility is very low, reported to be in the range of 0.22-0.24 mg/mL.[4] In contrast, prednisolone disodium phosphate is an ionic salt. The charged phosphate group readily interacts with polar water molecules through strong ion-dipole interactions, leading to a dramatic increase in aqueous solubility. Values as high as 250 mg/mL have been reported for the phosphate salt, representing an over 1000-fold increase compared to the base.

| Property | Prednisolone Disodium Phosphate | Prednisolone Base | Reference(s) |

| Appearance | White to off-white, crystalline powder | White to off-white, crystalline powder | [7][12] |

| Aqueous Solubility | Freely soluble / Highly soluble (~250 mg/mL) | Very slightly soluble (~0.22-0.24 mg/mL) | [3][4][7][13] |

| Ethanol Solubility | Very slightly soluble | Soluble | [3][13] |

| Methanol Solubility | Soluble | Soluble | [3] |

Melting Point

The melting point provides insight into the lattice energy and purity of a crystalline solid. The significant difference reflects the distinct crystal packing arrangements of the ionic salt versus the neutral molecule.

| Property | Prednisolone Disodium Phosphate | Prednisolone Base | Reference(s) |

| Melting Point | ~197-265°C (with decomposition) | ~235-240°C (with decomposition) | [3][7][14][15][] |

Causality: Prednisolone base has a higher melting point, suggesting a more stable crystal lattice held together by hydrogen bonding and van der Waals forces. The disodium phosphate salt, despite being an ionic compound, has a lower melting point with decomposition. This is likely due to the presence of the charged, bulky phosphate group and associated sodium ions disrupting the efficient packing seen in the base steroid, along with the potential presence of water of hydration.

Stability and Hygroscopicity

Stability is paramount for API shelf-life and formulation integrity. The primary difference in this regard is the hygroscopicity of the phosphate salt.

| Property | Prednisolone Disodium Phosphate | Prednisolone Base | Reference(s) |

| Hygroscopicity | Hygroscopic | Not generally considered hygroscopic | [9][13][17][18] |

| Polymorphism | - | Exhibits polymorphism | [3][4] |

Causality: The ionic nature and high water affinity of the disodium phosphate group make the salt hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][13] This necessitates storage in well-closed containers protected from humidity. Prednisolone base, being more lipophilic, does not have this pronounced tendency. It is, however, known to exhibit polymorphism, where it can exist in different crystal forms, which can impact its dissolution and bioavailability.[4]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique recognized by pharmacopeias like the USP for determining equilibrium solubility.[19][20]

Caption: Standard workflow for the Shake-Flask solubility method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the API (either prednisolone base or its phosphate salt) to a vial containing a known volume of the test medium (e.g., purified water, or phosphate-buffered saline pH 7.4). The presence of undissolved solid must be visible.[19][21]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[20][22]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and filter it through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF) or centrifuge the vial at high speed.[21]

-

Analysis: Accurately dilute the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at ~242-254 nm.[23][24]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Causality in Protocol: The extended equilibration time is critical to ensure the solution is truly saturated and a thermodynamic equilibrium has been reached.[20] Temperature control is vital as solubility is temperature-dependent.[25] The final analytical step must be specific and sensitive enough to accurately quantify the dissolved API, especially for poorly soluble compounds like prednisolone base.

Stability Indicating Analysis by RP-HPLC

To assess chemical stability, an HPLC method capable of separating the parent API from potential degradation products is required.

Typical HPLC Parameters:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[23]

-

Mobile Phase: A gradient system is often used, typically involving a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[23][24]

-

Flow Rate: 1.0 mL/min.[24]

-

Forced Degradation: To validate the stability-indicating nature of the method, the API is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The method must demonstrate the ability to resolve the intact API peak from any degradant peaks formed.

Conclusion and Implications for Drug Development

The physicochemical profiles of prednisolone base and prednisolone disodium phosphate are starkly different, driven by the presence or absence of the C21-disodium phosphate ester.

-

Prednisolone Base is lipophilic and poorly water-soluble, making it suitable for oral solid dosage forms and some topical formulations where slower absorption is acceptable.[12] Its polymorphism must be controlled to ensure consistent dissolution and bioavailability.[4]

-

Prednisolone Disodium Phosphate is a hydrophilic, highly water-soluble prodrug.[7][8] This property is the cornerstone of its utility, enabling the formulation of high-concentration aqueous solutions for intravenous, intramuscular, and ophthalmic delivery, where rapid onset of action is critical.[7] Its hygroscopic nature is a key consideration during manufacturing and storage to ensure product stability and accurate dosing.[13]

The choice between these two forms is therefore not one of superiority, but of strategic application. The selection is dictated entirely by the desired route of administration, the required onset of action, and the formulation challenges the developer aims to overcome. This comparative guide underscores the power of targeted chemical modification to optimize the therapeutic potential of a proven API.

References

-

Title: Prednisolone phosphate is converted to prednisolone by phosphatase Tolmetin Glycine Prodrug - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Prednisolone - Deranged Physiology Source: Deranged Physiology URL: [Link]

-

Title: Pharmacokinetics and pharmacodynamics of three different prednisolone prodrugs: effect on circulating lymphocyte subsets and function - PubMed Source: PubMed URL: [Link]

-

Title: Prednisolone Sodium Phosphate - Amaris Chemical Solutions Source: Amaris Chemical Solutions URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace Source: SciSpace by Typeset URL: [Link]

-

Title: Prednisolone | C21H28O5 | CID 5755 - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: Conversion of a phosphate prodrug (prednisolone phosphate) to its parent drug (prednisolone) by alkaline phosphatase. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS - e-Repositori UPF Source: UPF.edu e-Repositori URL: [Link]

-

Title: Prednisolone Source: The Merck Index Online URL: [Link]

-

Title: An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications Source: Lund University Publications URL: [Link]

-

Title: Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method Source: Baghdad Science Journal URL: [Link]

-

Title: HPLC Method for Analysis of Prednisolone - SIELC Technologies Source: SIELC Technologies URL: [Link]

-

Title: Prednisolone Base - Amaris Chemical Solutions Source: Amaris Chemical Solutions URL: [Link]

-

Title: Analytical Method Development and Validation of Prednisolone Sodium Phosphate by QbD Approach - IOSR Journal Source: IOSR Journal of Pharmacy URL: [Link]

-

Title: Biowaiver monographs for immediate release solid oral dosage forms: Prednisolone - FIP Source: International Pharmaceutical Federation (FIP) URL: [Link]

-

Title: PHARMACOKINETICS AND PHARMACODYNAMICS OF THREE DIFFERENT PREDNISOLONE PRODRUGS: EFFECT ON CIRCULATING LYMPHOCYTE SUBSETS AND FUN Source: The Journal of Clinical Endocrinology & Metabolism URL: [Link]

-

Title: Prednisolone sodium phosphate - Grokipedia Source: Grokipedia URL: [Link]

-

Title: What is the difference between prednisone and prednisolone in terms of therapeutic effects and usage? - Dr.Oracle Source: Dr.Oracle URL: [Link]

-

Title: PREDNISOLONE SODIUM PHOSPHATE Prednisoloni natrii phosphas Source: European Pharmacopoeia URL: [Link]

-

Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences Source: Pharmaceutical Sciences URL: [Link]

-

Title: Physico-chemical properties of prednisolone. | Download Table - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Official Monographs for Part I / Prednisolone Acetate 703 Source: Japanese Pharmacopoeia URL: [Link]

-

Title: Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems Source: BioAssay Systems URL: [Link]

-

Title: Revision of USP Chapter <1236> Solubility Measurements Published for Comments Source: ECA Academy URL: [Link]

-

Title: Prednisolone Sodium Phosphate Oral Solution Rx Only Description Clinical Pharmacology - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Prednisolone USP 2025 Source: The United States Pharmacopeial Convention URL: [Link]

-

Title: Prednisone raw material characterization and formulation development - SciELO Source: Scientific Electronic Library Online (SciELO) URL: [Link]

Sources

- 1. HPLC Method for Analysis of Prednisolone | SIELC Technologies [sielc.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Prednisolone CAS#: 50-24-8 [m.chemicalbook.com]

- 4. fip.org [fip.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and pharmacodynamics of three different prednisolone prodrugs: effect on circulating lymphocyte subsets and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Prednisolone phosphate sodium | 125-02-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 13. drugfuture.com [drugfuture.com]

- 14. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 50-24-8・Prednisolone・165-11491・161-11493[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 17. Prednisolone [drugfuture.com]

- 18. chemimpex.com [chemimpex.com]

- 19. scispace.com [scispace.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 22. bioassaysys.com [bioassaysys.com]

- 23. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method [amecj.com]

- 25. scielo.br [scielo.br]

A Researcher's Guide to the Aqueous Solubility of Prednisolone Disodium Phosphate: Principles, Limits, and Practical Methodologies

Executive Summary

Prednisolone disodium phosphate is a synthetic glucocorticoid and a water-soluble prodrug of prednisolone, designed specifically to overcome the poor aqueous solubility of its parent compound.[1][2] This attribute is critical for its formulation into parenteral, oral, and ophthalmic solutions.[3][4][5] This technical guide provides an in-depth analysis of its aqueous solubility limits, the critical factors influencing them, and robust methodologies for researchers in drug development and life sciences. While official pharmacopeias describe it as "freely soluble," quantitative data reveals a nuanced profile, with solubility being profoundly affected by the solvent system, particularly pH and buffer composition.[6][7] This guide synthesizes data from authoritative sources to provide a practical framework for preparing and handling aqueous solutions of prednisolone disodium phosphate, ensuring experimental accuracy and reproducibility.

Introduction: The Rationale for a Phosphate Prodrug

Prednisolone, the active glucocorticoid, is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low water solubility.[8][9] Its aqueous solubility is reported to be as low as 0.22-0.24 mg/mL, posing significant challenges for liquid dosage form development.[10] To address this, the 21-hydroxyl group of prednisolone is esterified with phosphoric acid and formulated as a disodium salt, creating prednisolone disodium phosphate (MW: 484.39 g/mol , Formula: C₂₁H₂₇Na₂O₈P).[6][11] This structural modification dramatically increases its hydrophilicity, rendering it "freely soluble" in water and suitable for a variety of aqueous formulations.[12][13][14] In vivo, endogenous phosphatases rapidly hydrolyze the ester bond, releasing the active prednisolone.[1]

Quantitative Solubility Profile: Beyond "Freely Soluble"

While the qualitative description "freely soluble" is consistently cited, the quantitative solubility limit varies significantly depending on the solvent matrix.[6][7] For researchers preparing stock solutions or formulation buffers, understanding these quantitative limits is paramount to avoid precipitation and ensure accurate dosing.

Table 1: Reported Solubility Limits of Prednisolone Disodium Phosphate

| Solvent System | Reported Solubility | Source(s) |

| Water | 250 mg/mL | |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1] |

| Methanol | 77 mg/mL | |

| Ethanol (96%) | Very slightly soluble | [7] |

| Acetone / Dioxane | Very slightly soluble | [6][12] |

The most striking observation is the 25-fold difference in solubility between pure water and a standard phosphate-buffered saline (PBS) solution.[1] This discrepancy underscores that while the molecule has high intrinsic water solubility, its behavior in complex buffer systems cannot be assumed. The reduced solubility in PBS may be attributable to common ion effects or other interactions with buffer salts, highlighting the necessity for empirical validation in specific research media.

Critical Factors Influencing Aqueous Solubility & Stability

The solubility and, critically, the chemical stability of prednisolone disodium phosphate in aqueous solutions are not static. They are governed by a triad of interdependent physicochemical factors.

The Dominant Role of pH

The pH of the aqueous medium is the most critical factor. The phosphate ester moiety is ionizable, and its charge state influences both solubility and the rate of hydrolytic degradation.

-

Optimal pH Range: Pharmacopeial monographs and formulation data indicate an optimal pH range for solutions is between 7.0 and 9.0.[7][15] The European Pharmacopoeia specifies a pH of 7.5 to 9.0 for a 5% w/v solution, while USP guidelines for injections suggest a range of 7.0 to 8.0.[7][15]

-

Stability Concerns: Stability is highly pH-dependent. Patent literature demonstrates that under accelerated stability testing (65°C), formulations buffered to a pH of ~6.8 are significantly more stable than those buffered to acidic pH levels (e.g., 5.5 or 4.6), which show rapid degradation.[16] Researchers should therefore prepare solutions in buffers within the neutral to slightly alkaline range to ensure stability.

Impact of Buffer Systems and Excipients

As evidenced by the data in Table 1, buffer components can drastically reduce the solubility limit compared to pure water. Researchers must not assume the 250 mg/mL limit is achievable in their cell culture media or formulation buffers. Oral solutions, for instance, contain a variety of excipients such as dibasic and monobasic sodium phosphate, sorbitol, and edetate disodium, all of which can influence the final properties of the solution.[12][17]

Temperature and Storage

Aqueous solutions of prednisolone disodium phosphate are susceptible to degradation. For this reason, many commercial formulations require refrigeration.[18] For research purposes, it is strongly recommended to use freshly prepared aqueous solutions. One supplier explicitly advises against storing aqueous solutions for more than one day to ensure the integrity of the compound.[1] Stock solutions are best prepared in a suitable organic solvent like methanol if longer-term storage is required, though solubility is lower than in water.

Caption: Interplay of factors governing the aqueous behavior of prednisolone disodium phosphate.

Practical Methodologies for the Research Laboratory

To ensure experimental success, researchers must employ robust and self-validating protocols for preparing and quantifying solutions of prednisolone disodium phosphate.

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution in purified water, where its solubility is maximal.

-

Weighing: Accurately weigh the desired mass of prednisolone disodium phosphate powder.

-

Initial Dissolution: Add a volume of purified water (e.g., Type I) equivalent to approximately 80% of the final target volume.

-

Solubilization: Agitate the solution at room temperature using a magnetic stirrer until all solid material is completely dissolved. The powder is hygroscopic, so handle it promptly.[7]

-

pH Verification (Optional but Recommended): Check the pH of the solution. It should fall within the 7.5-9.0 range.[7] If outside this range, consider that the material may have degraded or contains impurities. Do not adjust with strong acid or base unless the experimental design requires it, as this will impact stability.

-

Final Volume: Adjust the solution to the final desired volume with purified water.

-

Sterile Filtration: For cell culture or in vivo use, filter the solution through a 0.22 µm sterile filter.

-

Concentration Verification: Dilute an aliquot of the final stock solution to a concentration within the linear range of a UV-Vis spectrophotometer (e.g., 2-12 µg/mL).[19] Measure the absorbance at its λmax (~246-247 nm) and calculate the concentration against a standard curve to confirm accuracy.[19][20]

-

Storage: Use the solution immediately. As a best practice, do not store aqueous working solutions for more than 24 hours.[1]

Expert Rationale: The final concentration verification step (Step 7) is a self-validating control. It confirms both the accuracy of the weighing and dissolution process and the integrity of the starting material, providing confidence in the concentration of the solution used in subsequent experiments.

Protocol 2: Workflow for Determining Solubility in a Custom Buffer

This workflow provides a standard method for researchers to empirically determine the solubility limit of prednisolone disodium phosphate in their specific buffer or cell culture medium.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Prednisolone phosphate sodium | 125-02-0 [chemicalbook.com]

- 3. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 4. US2932657A - Purification of steroid phosphate esters - Google Patents [patents.google.com]

- 5. ovid.com [ovid.com]

- 6. Prednisolone Sodium Phosphate Oral Solution [dailymed.nlm.nih.gov]

- 7. drugfuture.com [drugfuture.com]

- 8. Design and Characterization of Prednisolone Nanoparticles for Potential Therapeutic Applications [jns.kashanu.ac.ir]

- 9. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique [apb.tbzmed.ac.ir]

- 10. fip.org [fip.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. PREDNISOLONE SODIUM PHOSPHATE USP - PCCA [pccarx.com]

- 14. caloongchem.com [caloongchem.com]

- 15. trungtamthuoc.com [trungtamthuoc.com]

- 16. US20050136116A1 - Stabilized prednisolone sodium phosphate solutions - Google Patents [patents.google.com]

- 17. DailyMed - PREDNISOLONE SODIUM PHOSPHATE solution [dailymed.nlm.nih.gov]

- 18. WO2005062761A2 - Stabilized prednisolone sodium phosphate solutions - Google Patents [patents.google.com]

- 19. iosrjournals.org [iosrjournals.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Prednisolone Disodium Phosphate

This guide provides a comprehensive technical overview of the binding affinity of prednisolone, the active metabolite of the prodrug prednisolone disodium phosphate, for the glucocorticoid receptor (GR). It is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormone action and pharmacology.

Executive Summary: The Prodrug Strategy and the Active Moiety

Prednisolone disodium phosphate is a synthetic adrenocortical steroid formulated as a water-soluble ester to enhance its delivery and bioavailability.[1] In biological systems, it functions as a prodrug, undergoing rapid and complete hydrolysis by plasma and tissue phosphatases to release the pharmacologically active moiety, prednisolone.[2][3] Consequently, the therapeutic effects and the binding affinity to the glucocorticoid receptor are attributable to prednisolone. This guide will, therefore, focus on the interaction of prednisolone with the GR, while acknowledging the pharmaceutical role of its disodium phosphate ester form.

The Glucocorticoid Receptor (GR) and Its Signaling Cascade

The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4] It plays a pivotal role in a vast array of physiological processes, including metabolism, immune response, and stress regulation.[4] The actions of glucocorticoids, both endogenous like cortisol and synthetic like prednisolone, are mediated through this receptor.

The Classical/Genomic Signaling Pathway

In its inactive state, the GR resides primarily in the cytoplasm, complexed with a chaperone machinery that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[5] This complex maintains the receptor in a conformation that is capable of high-affinity ligand binding but is transcriptionally inactive.

The binding of a glucocorticoid agonist, such as prednisolone, to the Ligand-Binding Domain (LBD) of the GR instigates a conformational change. This change leads to the dissociation of the chaperone proteins, exposing the receptor's nuclear localization signals (NLS). The activated ligand-receptor complex then translocates into the nucleus.[6]

Within the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4] This interaction can either enhance (transactivation) or suppress (transrepression) gene transcription, leading to the wide-ranging anti-inflammatory and immunosuppressive effects of glucocorticoids.

Caption: Classical genomic signaling pathway of the glucocorticoid receptor.

Quantitative Analysis of GR Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. For competitive binding assays, the IC50 value, which is the concentration of a competing ligand that displaces 50% of a specific radioligand, is determined experimentally.

Comparative Binding Affinity Data

Prednisolone exhibits a high affinity for the glucocorticoid receptor. Its binding affinity is often compared to that of dexamethasone, another potent synthetic glucocorticoid. While both are effective GR agonists, dexamethasone generally displays a higher binding affinity than prednisolone.

| Compound | Receptor | Parameter | Value (nM) | Species/System |

| Prednisolone | Glucocorticoid Receptor | Kd | 27 | Rat Renal Cytosol[7] |

| Prednisolone | Glucocorticoid Receptor | IC50 | 7.7 | Human[7] |

| Prednisolone | Glucocorticoid Receptor | IC50 | 14.9 | Human[8] |

| Dexamethasone | Glucocorticoid Receptor | Kd | 9.8 | Rat Renal Cytosol[7] |

| Dexamethasone | Glucocorticoid Receptor | IC50 | 2.51 | Human[7] |

Experimental Protocol: Competitive Radioligand Binding Assay for GR

The determination of the binding affinity of prednisolone for the GR is classically performed using a competitive radioligand binding assay. This method measures the ability of unlabeled prednisolone to compete with a radiolabeled glucocorticoid, typically [³H]dexamethasone, for binding to the GR in a cytosolic preparation.

Rationale of Experimental Design

-

Choice of Radioligand: [³H]dexamethasone is a high-affinity, selective ligand for the GR, making it an ideal probe for these assays.[9]

-

Source of Receptor: Cytosolic extracts from tissues or cells rich in GR, such as rat liver, thymus, or cultured cell lines (e.g., HeLa, A549), are commonly used. The preparation is kept at low temperatures (0-4°C) to maintain receptor stability and prevent degradation.[10]

-

Separation of Bound and Free Ligand: It is crucial to separate the receptor-ligand complexes from the unbound radioligand. Methods like hydroxylapatite (HAP) adsorption or filtration through glass fiber filters are effective.[11] The HAP method relies on the ability of HAP to bind the receptor-steroid complex, which can then be pelleted and washed.

Sources

- 1. biocat.com [biocat.com]

- 2. A nuclear binding assay to assess the biological activity of steroid receptors in isolated animal and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. mdpi.com [mdpi.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. academic.oup.com [academic.oup.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. biomol.com [biomol.com]

- 11. The use of a hydroxylapatite-filter steroid receptor assay method in the study of the modulation of androgen receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Stability of Prednisolone Disodium Phosphate in Aqueous Solution

Foreword: Navigating the Nuances of Aqueous Stability for a Cornerstone Corticosteroid

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic options, this guide offers a comprehensive exploration into the chemical stability of prednisolone disodium phosphate in aqueous environments. As a water-soluble prodrug of the potent glucocorticoid prednisolone, its behavior in solution is a critical determinant of efficacy, safety, and shelf-life for numerous parenteral, ophthalmic, and oral liquid formulations.[1][2] This document moves beyond a superficial overview, delving into the mechanistic underpinnings of its degradation, the kinetics that govern its transformation, and the formulation strategies essential for its preservation. Our objective is to provide not just a repository of facts, but a field-proven framework for understanding and predicting the stability of this vital active pharmaceutical ingredient (API). By grounding our discussion in fundamental chemical principles and supporting it with robust analytical methodologies, we aim to empower you in the development of stable and effective medicinal products.

The Prednisolone Disodium Phosphate Molecule: A Structural Overview and its Implications for Stability

Prednisolone disodium phosphate is a synthetic glucocorticoid characterized by the prednisolone steroid nucleus with a phosphate ester at the C21 position.[1] This phosphate group is salified with two sodium ions, rendering the molecule freely soluble in water, a significant advantage for liquid dosage forms.[3] However, it is this very ester linkage that represents the primary locus of chemical instability in aqueous solutions.

The key structural features influencing its stability include:

-

The C21-Phosphate Ester: This is the most reactive site, susceptible to hydrolysis, which cleaves the phosphate group to yield the active drug, prednisolone.[4]

-

The Dihydroxyacetone Side Chain at C17: This functionality is prone to oxidation, a common degradation pathway for many corticosteroids.[5][6]

-

The α,β-Unsaturated Ketone in the A-ring: This conjugated system can be involved in certain degradation reactions, although it is generally more stable than the ester linkage.

Understanding these structural "hot spots" is fundamental to anticipating and mitigating the degradation of prednisolone disodium phosphate in aqueous formulations.

Degradation Pathways: A Mechanistic Exploration

The degradation of prednisolone disodium phosphate in aqueous solution is primarily governed by two key pathways: hydrolysis and oxidation. Photodegradation can also play a significant role if the solution is exposed to light.

Hydrolysis: The Predominant Degradation Route

The hydrolysis of the C21-phosphate ester is the most significant degradation pathway for prednisolone disodium phosphate, leading to the formation of prednisolone and inorganic phosphate.[4] This reaction can be catalyzed by both acids and bases.

2.1.1. Influence of pH on Hydrolytic Stability

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphate group is protonated, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the phosphorus atom of the phosphate ester, leading to its cleavage.

For formulation development, maintaining the pH within a specific range is therefore critical. Oral solutions of prednisolone sodium phosphate are often formulated at a pH between 6.0 and 8.0, while ophthalmic solutions may have a pH range of 6.2 to 8.2, suggesting this is a region of acceptable stability.[7][8]

2.1.2. The Role of Buffers in Hydrolysis

Buffer species can not only maintain the pH but also directly participate in the catalysis of hydrolysis. Both phosphate and borate buffers are commonly used in pharmaceutical formulations and have been noted to influence the stability of prednisolone.[9] The catalytic effect is dependent on the concentration and type of buffer ions. It is hypothesized that buffer anions can act as nucleophiles, accelerating the cleavage of the phosphate ester. Therefore, the choice and concentration of the buffering agent must be carefully optimized to ensure both pH control and minimal catalytic degradation.

Oxidative Degradation: A Secondary but Significant Pathway

Corticosteroids, including prednisolone, are susceptible to oxidation, particularly at the dihydroxyacetone side chain.[5][6] While hydrolysis of the phosphate ester is the primary concern for prednisolone disodium phosphate, oxidative degradation can lead to the formation of various impurities that may impact the safety and efficacy of the drug product.

The presence of oxygen, trace metal ions (such as copper and iron), and exposure to light can promote oxidative degradation.[10] Common oxidative degradation products of corticosteroids include the formation of a 17-keto steroid and cleavage of the C17 side chain to form carboxylic acid derivatives.[5]

To mitigate oxidative degradation, the inclusion of antioxidants and chelating agents like edetate disodium (EDTA) is a common formulation strategy.[8] Additionally, manufacturing processes that minimize exposure to oxygen, such as nitrogen purging, can be beneficial.

Photodegradation: The Impact of Light Exposure

Exposure to light, particularly in the UV range, can induce the degradation of prednisolone. The photodegradation process can be complex, involving both direct photolysis and the generation of reactive oxygen species (ROS) that in turn degrade the molecule. Therefore, protecting aqueous solutions of prednisolone disodium phosphate from light by using amber or opaque packaging is a critical aspect of ensuring its stability.

Kinetics of Degradation: Quantifying Stability

The degradation of prednisolone disodium phosphate in aqueous solution typically follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug.

The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T):

k = A * e^(-Ea / RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the gas constant

-

T is the absolute temperature

Analytical Methodologies for Stability Assessment: A Self-Validating System

The development and validation of a stability-indicating analytical method are paramount for accurately assessing the chemical stability of prednisolone disodium phosphate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[11][12][13][14][15]

The Cornerstone: Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously resolve the API peak from all potential degradation product peaks.

4.1.1. Protocol for a Typical Stability-Indicating RP-HPLC Method

The following protocol outlines a general approach for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method.

Objective: To develop and validate an RP-HPLC method for the quantification of prednisolone disodium phosphate and the separation of its degradation products.

Materials:

-

Prednisolone Disodium Phosphate reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade phosphate buffers, hydrochloric acid, sodium hydroxide, and hydrogen peroxide

-

A validated HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Methodology:

-

Method Development:

-

Mobile Phase Selection: Start with a mobile phase consisting of a mixture of phosphate buffer and an organic modifier like acetonitrile or methanol. The ratio is optimized to achieve good resolution between prednisolone disodium phosphate, prednisolone, and other potential degradants.

-

Wavelength Selection: The UV detection wavelength is typically set at the λmax of prednisolone, which is around 246 nm.[16]

-

Column and Temperature: A C18 column is a common choice. The column temperature may be controlled to ensure reproducibility.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Forced Degradation Studies (Stress Testing):

-

Rationale: To intentionally degrade the drug substance to generate potential degradation products and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the API.[17][18]

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.[17][19]

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.[17][19]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.[20]

-

Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 60-80°C).[17]

-

Photodegradation: Expose the drug solution to a combination of UV and visible light as per ICH Q1B guidelines.[20]

-

Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method. The chromatograms should demonstrate the separation of the main peak from all degradation product peaks.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrated through the forced degradation studies.

-

Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Visualizing the Workflow: A Self-Validating System

The relationship between forced degradation studies and the validation of a stability-indicating method can be visualized as a self-validating loop.

Caption: Workflow for establishing a self-validating, stability-indicating HPLC method.

Formulation Strategies for Enhanced Stability

Based on the understanding of the degradation pathways, several formulation strategies can be employed to enhance the stability of prednisolone disodium phosphate in aqueous solutions.

| Strategy | Mechanism of Stabilization | Key Considerations |

| pH Control | Minimizes acid and base-catalyzed hydrolysis by maintaining the pH in the region of maximum stability. | Selection of a suitable buffer system with adequate buffer capacity and low catalytic activity. The optimal pH range is typically between 6.0 and 8.0.[7][8] |

| Inclusion of Chelating Agents | Sequesters trace metal ions that can catalyze oxidative degradation. | Edetate disodium (EDTA) is a commonly used and effective chelating agent.[8] |

| Use of Antioxidants | Inhibit oxidative degradation by acting as free radical scavengers. | The choice of antioxidant should be based on compatibility with other excipients and the specific formulation. |

| Protection from Light | Prevents photodegradation. | Use of amber or opaque primary packaging is essential. |

| Control of Oxygen Content | Minimizes oxidative degradation. | Purging the solution and the headspace of the container with an inert gas like nitrogen during manufacturing and filling. |

| Viscosity Modifiers | May reduce the mobility of reactants, thereby slowing down degradation rates. | The effect is generally modest and should be evaluated on a case-by-case basis. |

Conclusion: A Framework for Robust Formulation Development

The chemical stability of prednisolone disodium phosphate in aqueous solution is a multifaceted challenge that requires a deep understanding of its degradation pathways, the kinetics of these reactions, and the impact of formulation variables. By focusing on the primary degradation route of hydrolysis and the secondary pathways of oxidation and photodegradation, formulators can develop robust and stable liquid dosage forms.

The cornerstone of any stability assessment is a well-developed and validated stability-indicating analytical method, typically RP-HPLC. This method, challenged through rigorous forced degradation studies, provides the necessary confidence in the data generated during stability testing.

Ultimately, the successful formulation of a stable aqueous solution of prednisolone disodium phosphate hinges on a holistic approach that combines a sound understanding of its chemical properties with strategic selection of excipients and manufacturing controls. This guide provides a foundational framework for navigating these complexities and achieving the desired product quality and shelf-life for this important therapeutic agent.

References

-

Hotha, K., Ramamoorthy, S. and Patel, H. (2020) Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11, 147-171. [Link]

-

van Heugten, A. J. P., van der Horn, J. J., van der Wagt, H., van der Veen, J. N., & van den Berg, J. H. (2018). Topically used corticosteroids: What is the big picture of drug product degradation?. European Journal of Pharmaceutical Sciences, 118, 123-131. [Link]

-

Li, M., & Li, X. (2025). Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution. Journal of Pharmaceutical and Biomedical Analysis, 258, 116526. [Link]

-

El-Shaheny, R. N., & Belal, F. F. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. EC Pharmaceutical Science, 2(3), 312-324. [Link]

-

Zhang, Y., Song, H., Luo, M., Ma, L., Xu, D., Gu, J., & Xu, G. (2018). Degradation of prednisone in aqueous solutions by electron beam irradiation. Journal of Radioanalytical and Nuclear Chemistry, 317(2), 747-756. [Link]

-

Balyan, M., Pugajeva, I., Krichevskaya, M., & Goi, A. (2022). Oxidation of Aqueous Dexamethasone Solution by Gas-Phase Pulsed Corona Discharge. Applied Sciences, 12(3), 1599. [Link]

-

Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1), 1-4. [Link]

-

Gupta, V. D. (1981). Stability of corticosteroids in aqueous solutions. Journal of Pharmaceutical Sciences, 70(8), 961-962. [Link]

-

Amidžić Klarić, D., Kovačić, J., Klarić, I., Bajt, P., & Pribolšan, L. (2025). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Acta Pharmaceutica, 75(4), 549-565. [Link]

-

Guttman, D. E., & Meister, P. D. (1958). The kinetics of the base-catalyzed degradation of prednisolone. Journal of the American Pharmaceutical Association. American Pharmaceutical Association, 47(11), 773–778. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Sharma, G. (2019). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. [Link]

-

Teaspoon Health. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

DailyMed. (2025). PREDNISOLONE SODIUM PHOSPHATE ORAL SOLUTION, 15 mg/5 mL. [Link]

-

El-Gindy, A., El-Zeany, B., & Awad, T. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. ResearchGate. [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (2016). Analytical Method Development and Validation of Prednisolone Sodium Phosphate by QbD Approach. [Link]

-

Satkar, T. D., Dewani, A. P., & Chandewar, A. V. (2025). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ANALYSIS OF PREDNISOLONE AN IN-HOUSE FORMULATED MULTI – PARTICULATE SYSTEM. International Journal of Novel Research and Development. [Link]

-

Arciniegas, L. (2022). A practical guide to forced degradation and stability studies for drug substances. SGS. [Link]

-

Al-Gohary, O. M., & Al-Kassas, R. S. (2000). The Effect of some Formulation Adjuncts on the Stability of Hydrocortisone. ResearchGate. [Link]

-

Khan, M. A., Sastry, B. S., & Kumar, S. A. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Chemistry Central Journal, 6(1), 93. [Link]

-

Finšgar, M., & Bajt, P. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(13), 7338-7346. [Link]

-

Guttman, D. E., & Meister, P. D. (1958). The kinetics of the base-catalyzed degradation of prednisolone. Journal of the American Pharmaceutical Association, 47(11), 773-778. [Link]

-

Al-Ghanim, A. M. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Analytical Methods in Environmental Chemistry Journal, 8(3), 119-146. [Link]

-

Oesterling, T. O., & Guttman, D. E. (1964). Factors influencing stability of prednisolone in aqueous solution. Journal of Pharmaceutical Sciences, 53, 1189-1192. [Link]

-

D'Souza, R., & Topp, E. M. (2014). Metal ion leachates and the physico-chemical stability of biotherapeutic drug products. Current Pharmaceutical Design, 20(8), 1173-1181. [Link]

-

Adlard, P. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. [Link]

-

Analyst. (1987). Quality control of prednisolone sodium phosphate. Analyst, 112(1), 1-4. [Link]

-

PubChem. (n.d.). Prednisolone phosphate. [Link]

- Google Patents. (n.d.).

-

Amidžić Klarić, D., Kovačić, J., Klarić, I., Bajt, P., & Pribolšan, L. (2025). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation for nasal powder formulations. Hrčak. [Link]

-

Al-Achi, A., & Greenwood, R. (2021). A Potential Alternative Orodispersible Formulation to Prednisolone Sodium Phosphate Orally Disintegrating Tablets. MDPI. [Link]

-

ChemRxiv. (2022). Biased Borate Esterification during Nucleoside Phosphorylase-Catalyzed Reactions: Apparent Equilibrium Shifts and Kinetic Implications. [Link]

-

Meikle, A. W., & Tyler, F. H. (1975). Kinetics and interconversion of prednisolone and prednisone studied with new radioimmunoassays. The Journal of Clinical Endocrinology and Metabolism, 41(4), 717-721. [Link]

-

ResearchGate. (2018). Calculated kinetic parameters for phosphate-borate buffer hydrolysis. [Link]

- Google Patents. (n.d.).

-

Sasaki, H., Yamamura, K., Mukai, T., Nishida, K., Nakamura, J., Nakashima, M., & Ichikawa, M. (1996). Hydrolysis of Prednisolone Succinate by Esterase in Rabbit Ocular Tissue. Journal of Pharmaceutical Sciences, 85(7), 758-760. [Link]

Sources

- 1. Prednisolone Phosphate | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation for nasal powder formulations [hrcak.srce.hr]

- 3. "Effect of Phosphate on the Kinetics and Specificity of Glycation of Pr" by Nancy G. Watkins, Carolyn I. Neglia-Fisher et al. [scholarcommons.sc.edu]

- 4. Quality control of prednisolone sodium phosphate - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 6. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - American Journal of Analytical Chemistry - SCIRP [scirp.org]

- 8. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metal ion leachates and the physico-chemical stability of biotherapeutic drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ecronicon.net [ecronicon.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. ijnrd.org [ijnrd.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. amecj.com [amecj.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Plasma Half-Life of Prednisolone Disodium Phosphate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the plasma half-life of prednisolone disodium phosphate, a critical parameter in understanding its therapeutic efficacy and safety profile. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental pharmacokinetic principles with practical considerations for experimental design and data interpretation.

Introduction: From Prodrug to Active Moiety

Prednisolone disodium phosphate is a water-soluble ester prodrug of prednisolone, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Following administration, it is rapidly hydrolyzed in vivo to its active form, prednisolone.[1] This conversion is a critical first step in its pharmacokinetic journey and is essential for its therapeutic action. Prednisone is another commonly used prodrug that is metabolically converted to prednisolone in the liver.[3][4]

The plasma half-life of a drug is a primary determinant of its dosing frequency and the time required to reach steady-state concentrations. For prednisolone, this parameter is not a simple constant but is influenced by a complex interplay of physiological and external factors. This guide will dissect these complexities to provide a comprehensive understanding.

Pharmacokinetic Profile of Prednisolone

The journey of prednisolone through the body is characterized by rapid absorption, distribution, metabolism, and elimination. After oral administration of prednisolone disodium phosphate, peak plasma concentrations of prednisolone are typically reached within 1 to 2 hours.[1][5] One study noted that an oral solution of prednisolone sodium phosphate resulted in a 14% higher peak plasma level that was achieved 20% faster than with tablets.[6][7]

Protein Binding: A Key Determinant of Bioavailability

Prednisolone in the plasma is extensively but non-linearly bound to proteins, primarily corticosteroid-binding globulin (transcortin) and, to a lesser extent, albumin.[5][8] Typically, 70-90% of prednisolone is protein-bound in the plasma.[3][6][7] This binding is saturable; as the concentration of prednisolone increases, the proportion of unbound, pharmacologically active drug also increases.[5] This dose-dependent protein binding contributes to the non-linear pharmacokinetics of prednisolone, where changes in dose can lead to disproportionate changes in the concentration of the active drug.[8]

Metabolism and Elimination: The Role of the Liver and Kidneys

Prednisolone is primarily metabolized in the liver, with cytochrome P450 3A4 (CYP3A4) playing a significant role in its 6β-hydroxylation.[5][9] The metabolites, which are largely inactive, are then conjugated with sulfate or glucuronide and excreted in the urine.[3][6][7] A smaller portion of the drug, around 20%, is excreted unchanged in the urine.[5]

The following diagram illustrates the metabolic conversion of the prodrugs and the subsequent metabolism of prednisolone.

Caption: Metabolic pathway of prednisolone from its prodrugs.

The Plasma Half-Life of Prednisolone

The plasma half-life of prednisolone is relatively short, generally reported to be in the range of 2 to 4 hours.[1][3][6][7] However, it is crucial to distinguish between the plasma half-life and the biological half-life. The biological half-life, which reflects the duration of the drug's physiological effects, is considerably longer, estimated at 18 to 36 hours.[10] This discrepancy is due to the genomic mechanism of action of glucocorticoids, which involves changes in gene expression that persist long after the drug has been cleared from the plasma.

Factors Influencing the Plasma Half-Life

Several factors can significantly alter the plasma half-life of prednisolone, necessitating careful consideration in both clinical and research settings.

-

Dose: Prednisolone exhibits dose-dependent pharmacokinetics.[8] Higher doses can lead to saturation of plasma protein binding, resulting in a larger fraction of unbound drug and potentially a faster clearance.[8] Paradoxically, some studies have shown that increased doses lead to an increased volume of distribution and plasma clearance, while the half-life may not change significantly.[8][11]

-

Age: Elderly individuals may exhibit a reduced metabolic clearance of prednisolone, leading to higher plasma concentrations and a potentially prolonged half-life.[6][7] Conversely, the half-life has been reported to be shorter in children.[8]

-

Liver Disease: Since the liver is the primary site of prednisolone metabolism, severe liver disease can impair its clearance and prolong its half-life.[8] In patients with active liver disease, it has been suggested that administering prednisolone directly is preferable to prednisone, as the conversion of the latter may be compromised.[8][10]

-

Drug Interactions: Co-administration of drugs that induce or inhibit CYP3A4 enzymes can significantly impact prednisolone's half-life.

-

CYP3A4 Inhibitors: Strong inhibitors like ketoconazole can decrease the clearance of prednisolone, leading to increased plasma concentrations and a longer half-life.[1][3]

-

CYP3A4 Inducers: Inducers such as phenytoin and rifampicin can accelerate the metabolism of prednisolone, resulting in a shorter half-life and potentially reduced efficacy.[8]

-

-

Hypoalbuminemia: In patients with low serum albumin, the protein binding of prednisolone is reduced, leading to a higher fraction of the unbound, active drug.[8][10] This can alter the drug's distribution and clearance.

The following table summarizes the key pharmacokinetic parameters of prednisolone.

| Parameter | Value | Key Considerations |

| Plasma Half-Life | 2 - 4 hours[1][3][6][7] | Influenced by dose, age, liver function, and drug interactions. |

| Biological Half-Life | 18 - 36 hours[10] | Reflects the duration of physiological effects. |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours (oral)[1][5] | Faster with oral solutions compared to tablets.[6][7] |

| Protein Binding | 70 - 90%[3][6][7] | Non-linear and saturable, primarily to transcortin and albumin.[5][8] |

| Primary Route of Metabolism | Hepatic (CYP3A4)[5][9] | Subject to drug-drug interactions. |

| Primary Route of Elimination | Renal (as metabolites)[3][6][7] | Approximately 20% excreted unchanged.[5] |

Methodologies for Determining Plasma Half-Life

Accurate determination of prednisolone's plasma half-life is fundamental for pharmacokinetic studies. This requires sensitive and specific analytical methods to quantify the drug's concentration in plasma over time.

Experimental Workflow

The general workflow for a pharmacokinetic study to determine the plasma half-life of prednisolone involves several key steps, as illustrated in the diagram below.

Caption: Experimental workflow for determining plasma half-life.

Step-by-Step Protocol for Sample Analysis using HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of prednisolone in plasma.[12][13]

1. Plasma Sample Preparation (Protein Precipitation and Extraction):

- To 1.0 mL of heparinized plasma in a centrifuge tube, add a known amount of an internal standard (e.g., corticosterone).[12]

- Add a protein precipitating agent, such as acetonitrile or methanol, and vortex thoroughly.

- Centrifuge to pellet the precipitated proteins.

- Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent like dichloromethane or t-butyl methyl ether.[12][14]

- Evaporate the organic layer to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small, known volume of the mobile phase.[14]

2. HPLC Analysis:

- Column: A reverse-phase C18 or C8 column is typically used.[5][12]

- Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.08% trifluoroacetic acid in deionized water).[12] The exact ratio is optimized to achieve good separation.

- Flow Rate: A typical flow rate is around 1.0 mL/min.[5]

- Detection: UV detection is performed at a wavelength where prednisolone has significant absorbance (e.g., 240-254 nm).

- Quantification: The concentration of prednisolone in the unknown samples is determined by comparing the peak area ratio of prednisolone to the internal standard against a calibration curve prepared with known concentrations of prednisolone.

3. Data Analysis:

- Plot the plasma concentration of prednisolone versus time on a semi-logarithmic scale.

- The terminal elimination phase will appear as a straight line.

- The elimination rate constant (kₑ) is the negative of the slope of this line.

- The plasma half-life (t½) is then calculated using the formula: t½ = 0.693 / kₑ .

More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice due to its higher sensitivity and selectivity, allowing for the quantification of lower concentrations of prednisolone and its metabolites.[15]

Conclusion and Future Directions

The plasma half-life of prednisolone, the active metabolite of prednisolone disodium phosphate, is a cornerstone of its pharmacokinetic profile. While generally in the range of 2 to 4 hours, this parameter is subject to significant variability due to factors such as dose, age, disease state, and concomitant medications. A thorough understanding of these influencing factors is paramount for optimizing therapeutic regimens and for the design and interpretation of preclinical and clinical research.

Future research should continue to explore the nuances of prednisolone's pharmacokinetics in specific patient populations and the impact of genetic polymorphisms in metabolic enzymes like CYP3A4. The development of more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) models will further aid in personalizing prednisolone therapy, maximizing its efficacy while minimizing its potential for adverse effects.

References

-

Prednisolone - Wikipedia. (n.d.). Retrieved from [Link]

-

Prednisone - Deranged Physiology. (n.d.). Retrieved from [Link]

-

Pickup, M. E. (1979). Clinical pharmacokinetics of prednisone and prednisolone. Clinical Pharmacokinetics, 4(2), 111–128. Retrieved from [Link]

-

Karim, A. H., & Ali, A. M. (2017). Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers. Clinical Pharmacology in Drug Development, 6(3), 291–297. Retrieved from [Link]

-

Reactome/PharmGKB collaboration: Prednisone and Prednisolone Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

-

Prednisolone Sodium Phosphate Oral Solution Rx Only Description Clinical Pharmacology - accessdata.fda.gov. (n.d.). Retrieved from [Link]

-

Prednisolone sodium phosphate - Grokipedia. (n.d.). Retrieved from [Link]

-

What is the half-life of prednisone (corticosteroid)? - Dr.Oracle. (2025, September 8). Retrieved from [Link]

-

Rastogi, S. K., Singh, H., & Rastogi, S. (2003). Sensitive Analysis of Prednisolone and Prednisone in Human Plasma by Reverse Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Analytical Letters, 36(8), 1629–1643. Retrieved from [Link]

-

Preuss, C. V., & Yang, K. (2023). Prednisone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Cheng, M. H., Huang, W. Y., & Lipsey, A. I. (1988). Simultaneous liquid-chromatographic determination of prednisone and prednisolone in plasma. Clinical Chemistry, 34(9), 1897–1899. Retrieved from [Link]

-

Cheng, M. H., Huang, W. Y., & Lipsey, A. I. (1988). Simultaneous liquid-chromatographic determination of prednisone and prednisolone in plasma. Clinical Chemistry, 34(9), 1897–1899. Retrieved from [Link]

-

Frey, F. J., Frey, B. M., Greither, A., & Benet, L. Z. (1981). Pharmacokinetics of 3 prednisolone prodrugs. Evidence of therapeutic inequivalence in renal transplant patients with rejection. Transplantation, 31(1), 37–41. Retrieved from [Link]

-

Frey, F. J. (1987). Kinetics and Dynamics of Prednisolone. Endocrine Reviews, 8(4), 453–473. Retrieved from [Link]

-

How long does prednisone stay in your system? - Drugs.com. (2024, November 4). Retrieved from [Link]

-

Tufi, S., Musteata, F. M., & Torok, M. (2016). Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 120, 340–347. Retrieved from [Link]

-

Arancibia, A., Tabilo, S., Salazar, R., Morales, J., & Peña, C. (2000). Determination of Prednisolone and Prednisone in Plasma, Whole Blood, Urine, and Bound-to-Plasma Proteins by. Journal of Chromatographic Science, 38(10), 427–432. Retrieved from [Link]

-

Meikle, A. W., & Tyler, F. H. (1977). Kinetics and interconversion of prednisolone and prednisone studied with new radioimmunogassays. The Journal of Clinical Endocrinology & Metabolism, 44(2), 290–298. Retrieved from [Link]

-

Frey, F. J., & Frey, B. M. (1990). Clinical Pharmacokinetics of Prednisone and Prednisolone. Clinical Pharmacokinetics, 19(2), 126–146. Retrieved from [Link]

-

What is the mechanism of Prednisolone Sodium Phosphate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Structures of prednisone and prednisolone and interconversion between each other. (n.d.). Retrieved from [Link]

-

Prednisone is 100% converted to Prednisolone by first pass metabolism | SFEBES2022 | Society for Endocrinology BES 2022 | Endocrine Abstracts. (2022, November 16). Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. What is the mechanism of Prednisolone Sodium Phosphate? [synapse.patsnap.com]

- 3. Prednisolone - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. echemi.com [echemi.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. ClinPGx [clinpgx.org]

- 10. droracle.ai [droracle.ai]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. repositorio.uchile.cl [repositorio.uchile.cl]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Prednisolone Disodium Phosphate: Technical Specifications & Critical Quality Attributes

Executive Summary: The Solubility Solution

In the landscape of corticosteroid development, Prednisolone Disodium Phosphate (PDP) represents a critical engineering solution to the "steroid solubility paradox." While the parent compound, Prednisolone, exhibits poor water solubility limiting its utility in acute parenteral and ophthalmic applications, the disodium phosphate ester modification dramatically alters the physicochemical profile.

This guide moves beyond basic compendial data to analyze the causality behind the specifications. We explore why the CAS registry distinction matters for regulatory filing, how the molecular weight dictates molarity calculations in buffer systems, and how to execute a self-validating HPLC protocol that detects the compound's primary degradation pathway: hydrolysis to the free alcohol.

Part 1: Chemical Identity & Core Specifications

The precise identification of the raw material is the first step in Good Manufacturing Practice (GMP). Confusion often arises between the free alcohol, the acetate ester, and the sodium phosphate salt.

The "Source of Truth" Specification Table

| Attribute | Specification | Technical Commentary |

| Chemical Name | Prednisolone 21-(disodium phosphate) | The "21" position is the site of esterification, critical for maintaining glucocorticoid receptor affinity post-hydrolysis. |

| CAS Registry Number | 125-02-0 | Critical: Do not confuse with Prednisolone (50-24-8) or Prednisolone Acetate (52-21-1). |

| Molecular Formula | C₂₁H₂₇Na₂O₈P | The presence of two sodium atoms accounts for the high alkalinity in solution. |

| Molecular Weight | 484.39 g/mol | Used for all stoichiometric calculations. Note: The free acid form is approx. 440.4 g/mol .[1] |

| Appearance | White to slightly yellow, friable granules/powder | Yellowing often indicates oxidative degradation or light exposure. |

| Solubility | Freely soluble in water (>100 mg/mL) | This is the defining CQA (Critical Quality Attribute) for parenteral formulations. |

Part 2: Physicochemical Behavior & Stability

As an Application Scientist, I cannot overstate the importance of understanding the pH-Stability Profile . PDP is a salt of a weak acid and a strong base, creating an alkaline solution (pH 7.5–10.5) when dissolved in water.[2][3][4]

The Stability-Solubility Trade-off

-

High pH (>8.0): The disodium salt is most soluble but susceptible to acyl migration and oxidative degradation.

-

Low pH (<6.0): The phosphate ester bond becomes labile, leading to acid-catalyzed hydrolysis back to insoluble Prednisolone.

-

The "Goldilocks" Zone: Formulations are typically buffered to pH 7.0–8.0 to balance solubility with ester stability.

Hygroscopicity Management

PDP is hygroscopic.[4][5][6] In a manufacturing environment, exposure to high humidity (>60% RH) can lead to:

-

Clumping of the API (Active Pharmaceutical Ingredient).

-

Hydrolysis initiation on the solid surface. Protocol: Handle only in humidity-controlled suites (RH <45%).

Part 3: Biological Activation (Mechanism of Action)

PDP is a prodrug . It is pharmacologically inactive until the phosphate group is cleaved. This conversion is driven by endogenous enzymes, specifically alkaline phosphatases, present in blood, liver, and the eye.

Diagram: Prodrug Bio-Activation Pathway

The following diagram illustrates the enzymatic cleavage that releases the active steroid.

Caption: In vivo conversion of the water-soluble prodrug to the active lipophilic steroid by alkaline phosphatase.

Part 4: Analytical Methodologies (The Self-Validating Protocol)

To ensure scientific integrity, we utilize High-Performance Liquid Chromatography (HPLC). The primary challenge is separating the highly polar phosphate salt from the non-polar free prednisolone (a degradation product).

Experimental Protocol: Reverse-Phase HPLC Assay

Objective: Quantify Prednisolone Sodium Phosphate and detect "Free Prednisolone" impurities.

1. Chromatographic Conditions:

-

Column: L1 Packing (C18), 4.6 mm × 15 cm, 3 µm or 5 µm (e.g., Phenomenex Gemini or Waters Symmetry).

-

Mobile Phase:

-

Buffer: Dissolve 6.6g Hexylamine and 5.3g Monobasic Ammonium Phosphate in water. Adjust to pH 6.4 with Phosphoric Acid.[3]

-

Mixture: Buffer:Acetonitrile (approx. 75:25 v/v). Note: The hexylamine acts as an ion-pairing agent to retain the polar phosphate.

-

-

Flow Rate: 1.5 mL/min.[3]

-

Detection: UV @ 254 nm.[3]

-

Temperature: Ambient (25°C) or controlled at 30°C.

2. Standard Preparation (Self-Validation Step):

-

Prepare a solution of USP Prednisolone Sodium Phosphate RS (0.4 mg/mL).

-

System Suitability Check: Inject the standard 5 times.

3. Impurity Stress Test (Validation of Specificity):

-

To validate the method's ability to see degradation, spike the sample with pure Prednisolone (free base).

-

Observation: The Prednisolone peak should elute significantly earlier or later depending on the ion-pairing strength, fully resolved (Resolution > 2.0) from the main peak.

Diagram: HPLC Analytical Workflow

This workflow ensures data integrity by incorporating "Go/No-Go" decision gates.

Caption: Step-by-step logic flow for HPLC analysis, ensuring system suitability before sample quantification.

Part 5: Regulatory & Compendial Standards

Global drug development requires harmonization. Below is a comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) expectations.

| Test Parameter | USP Specification | EP Specification | Notes |

| Assay | 96.0% – 102.0% | 96.0% – 103.0% | Calculated on the dried (USP) or anhydrous (EP) basis. |

| Identification | IR, UV, Na+, PO4- | IR, TLC, Reaction of Na/PO4 | USP relies heavily on IR matching to a Reference Standard. |

| pH (1% Soln) | 7.5 – 10.5 | 7.5 – 9.0 | EP is tighter on the upper pH limit. |

| Free Prednisolone | NMT 1.0% | NMT 1.0% | Critical stability indicator. |

| Water Content | NMT 6.5% | NMT 8.0% | Method: Karl Fischer titration. |

Application Scientist Note: The tighter pH limit in the EP specification often necessitates higher grade buffering agents during the synthesis or purification steps to remove excess sodium hydroxide used during salt formation.

References

-

United States Pharmacopeia (USP) . USP Monographs: Prednisolone Sodium Phosphate.[3][6] USP-NF.[3][8] Accessed October 2023.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 441409: Prednisolone Sodium Phosphate. PubChem.[5][9] [Link]

-

European Medicines Agency . Prednisolone Sodium Phosphate: Scientific Discussion. [Link]

-

ChemIDplus . Prednisolone Disodium Phosphate (CAS 125-02-0).[2][5][6][9][10][11][12] National Library of Medicine. [Link]

-

FDA AccessData . Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. [Link]

Sources

- 1. Compound: PREDNISOLONE SODIUM PHOSPHATE (CHEMBL1201014) - ChEMBL [ebi.ac.uk]

- 2. selleckchem.com [selleckchem.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PREDNISOLONE SODIUM PHOSPHATE USP - PCCA [pccarx.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Prednisolone Sodium Phosphate | C21H27Na2O8P | CID 441409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Prednisolone Sodium Phosphate - Prednisolone 21-phosphate disodium salt [sigmaaldrich.com]

- 11. Prednisolone disodium phosphate - SRIRAMCHEM [sriramchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]